(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a dichlorobenzoyl group, a methylpyrrole ring, and a pyridinyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with 1-methylpyrrole under controlled conditions to form an intermediate product. This intermediate is further reacted with pyridine-2-carbaldehyde in the presence of a base to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl group, where halogen atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other dichlorobenzoyl derivatives and pyrrole-containing molecules. Compared to these, (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2,4-Dichlorobenzoyl peroxide
- 2,4-Dichlorobenzoyl chloride
- Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-25-12-14(20(26)17-6-5-15(21)10-18(17)22)9-16(25)8-13(11-23)19-4-2-3-7-24-19/h2-10,12H,1H3/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRAGBAHYLPNO-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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